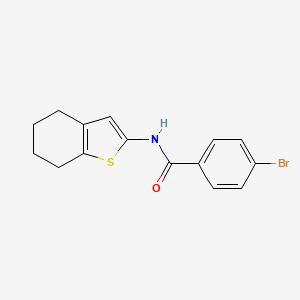

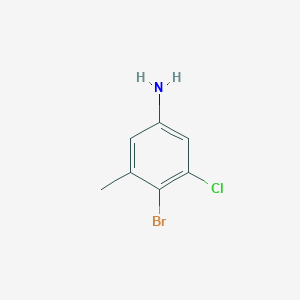

![molecular formula C7H6ClN3 B3015250 2-氯-5-甲基-[1,2,4]三唑并[1,5-a]吡啶 CAS No. 1558140-29-6](/img/structure/B3015250.png)

2-氯-5-甲基-[1,2,4]三唑并[1,5-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

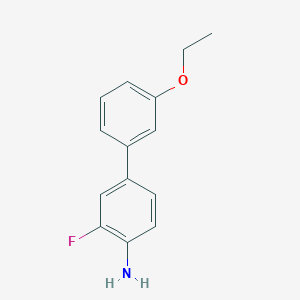

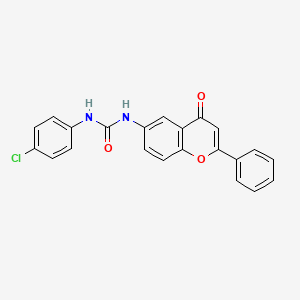

“2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a heterocyclic compound . It belongs to the class of triazolopyridines, which are known for their versatile biological activities .

Synthesis Analysis

The synthesis of triazolopyridines can be achieved through various methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines . Another method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides .科学研究应用

Medicinal Chemistry: c-Met Inhibition

This compound has been reported to inhibit the c-Met protein kinase, which is involved in various cellular processes such as proliferation, survival, and migration. Inhibitors targeting c-Met are considered potential therapeutic agents for treating cancers where c-Met plays a role in tumor growth and metastasis .

Neuropharmacology: GABA A Modulation

Structures containing the 2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine moiety have shown activity as allosteric modulators of the GABA A receptors . These receptors are pivotal in mediating inhibitory neurotransmission in the brain, and modulating them can have therapeutic implications for disorders like anxiety, epilepsy, and insomnia.

Polymer Chemistry: Solar Cell Applications

The incorporation of this heterocyclic unit into polymers has been explored for use in solar cells. The unique electronic properties of the compound can contribute to the efficiency of photovoltaic devices by facilitating charge transfer processes .

Enzyme Inhibition: BACE-1 Inhibition

The compound has demonstrated potential as an inhibitor of β-secretase 1 (BACE-1), an enzyme involved in the production of amyloid-beta peptides implicated in Alzheimer’s disease. Inhibiting BACE-1 is a strategy being explored for developing Alzheimer’s treatments .

Fluorescent Probes

Due to its structural properties, 2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine can be used to create fluorescent probes. These probes can be valuable tools in bioimaging and diagnostics, allowing researchers to visualize biological processes in real-time .

作用机制

Target of Action

Triazole compounds, which include 2-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine, are known to interact with a variety of enzymes and receptors in the biological system .

Mode of Action

Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Biochemical Pathways

It is known that triazole compounds can act as inhibitors of various enzymes, affecting multiple biochemical pathways .

Pharmacokinetics

The synthesis of 1,2,4-triazolo[1,5-a]pyridines has been established under microwave conditions, which is a catalyst-free, additive-free, and eco-friendly method .

Result of Action

Triazole compounds have been reported to exhibit various biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Action Environment

The synthesis of 1,2,4-triazolo[1,5-a]pyridines has been established under microwave conditions, suggesting that the reaction environment can influence the synthesis of these compounds .

属性

IUPAC Name |

2-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-3-2-4-6-9-7(8)10-11(5)6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCFDOXAJDEWOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=NN12)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)picolinamide](/img/structure/B3015167.png)

![N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3015172.png)

![(Z)-2-cyano-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B3015176.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B3015184.png)